molecular formula C3H7N5 B154065 1-(2-Methyl-2H-tetrazol-5-yl)methanamine CAS No. 131183-10-3

1-(2-Methyl-2H-tetrazol-5-yl)methanamine

Cat. No.: B154065
CAS No.: 131183-10-3
M. Wt: 113.12 g/mol
InChI Key: PCJJJCXTAYPBKB-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-tetrazol-5-yl)methanamine is a heterocyclic amine featuring a tetrazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position. This compound’s structural uniqueness lies in its combination of a rigid tetrazole core and a flexible amine side chain, making it a valuable intermediate in pharmaceutical synthesis, particularly for antimicrobial and antifungal agents .

Synthetic routes for related tetrazole derivatives often involve cyclization reactions using sodium azide (NaN₃) and zinc chloride (ZnCl₂) under reflux conditions, as demonstrated in the preparation of phenyl(2H-tetrazol-5-yl)methanamine derivatives .

Properties

IUPAC Name

(2-methyltetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-6-3(2-4)5-7-8/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJJJCXTAYPBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549487
Record name 1-(2-Methyl-2H-tetrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131183-10-3
Record name 1-(2-Methyl-2H-tetrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure and Reaction Optimization

The most widely reported method involves the [3+2] cycloaddition of α-amino nitriles with sodium azide in the presence of zinc chloride. Source outlines a reflux procedure in isopropyl alcohol, where α-amino nitriles (1.00 mol), sodium azide (1.05 mol), and ZnCl₂ (0.50 mol) are heated for 16 hours. After acidification with HCl, the product is extracted with ethyl acetate, yielding 1-(2-Methyl-2H-tetrazol-5-yl)methanamine derivatives with 72–83% efficiency.

Key Parameters:

  • Catalyst : ZnCl₂ enhances reaction kinetics by polarizing the nitrile group.

  • Solvent : Isopropyl alcohol optimizes solubility and prevents side reactions.

  • Temperature : Reflux conditions (≈82°C) balance reaction rate and decomposition risks.

Comparative Analysis of Yields and Conditions

Table 1 summarizes results from analogous syntheses:

Starting MaterialCatalystSolventTime (h)Yield (%)Reference
α-Amino nitrileZnCl₂Isopropanol1672–83
Phenylhydrazine derivativeNoneTHF2458

The superior yields with ZnCl₂ underscore its role in facilitating nitrile-azide cycloaddition.

Microwave-Assisted Multi-Component Reactions

Ugi Tetrazole Synthesis

Source describes a microwave-enhanced Ugi reaction using azidotrimethylsilane (1 mmol), isocyanides (1 mmol), and aldehydes in methanol. Irradiation at 100°C for 15 minutes produces this compound derivatives with 56–76% yields. This method reduces reaction times from hours to minutes but requires specialized equipment.

Advantages:

  • Speed : 15-minute reaction vs. 16-hour reflux.

  • Atom Economy : Multi-component reactions minimize intermediate isolation.

Industrial-Scale Deprotection and Hydrogenation

Catalytic Hydrogenation of Protected Tetrazoles

Patent EP2902385B1 details deprotection methods for intermediates en route to this compound. Hydrogenation at 1–10 atm over palladium catalysts in methanol removes benzyl or trichloroethyl protecting groups, achieving >90% conversion.

Industrial Conditions:

  • Pressure : 1–10 atm H₂ balances safety and efficiency.

  • Solvent : Methanol ensures catalyst compatibility and easy product isolation.

Comparative Evaluation of Synthetic Routes

Cost-Benefit Analysis

  • Cycloaddition (ZnCl₂) : Cost-effective for lab-scale synthesis but requires prolonged heating.

  • Microwave Ugi : Rapid but high equipment costs.

  • Hydrogenation : Scalable for industrial production but necessitates handling H₂ gas.

Purity and Characterization

All methods report purity >95% via HPLC. Melting points range from 152°C to 228°C, with NMR (¹H, ¹³C) confirming structure .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Antimalarial Activity : Recent studies have identified tetrazole-based compounds as potential antimalarial agents. A novel series of tetrazoles demonstrated fast-kill kinetics against Plasmodium falciparum, the parasite responsible for malaria. These compounds showed a low propensity for developing resistance, making them promising candidates for new malaria treatments .
  • Antimicrobial Properties : The structure-activity relationship (SAR) studies of tetrazole derivatives have revealed significant antimicrobial activity against various bacterial strains. For instance, certain 5-substituted 1H-tetrazoles exhibited notable inhibitory effects against Bacillus cereus, Escherichia coli, and other pathogens .
  • Drug Design : The reactivity of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine can be tailored through modifications on the tetrazole ring, allowing for the design of derivatives with enhanced pharmacological profiles. This adaptability is critical for developing new drugs targeting specific biological pathways.

Synthetic Applications

The synthesis of this compound has been explored through various methods, including microwave-assisted reactions and the use of heterogeneous catalysts. These techniques not only improve yields but also reduce reaction times, making the synthesis more efficient and environmentally friendly .

Synthesis Methods Overview

MethodologyYield (%)TimeRemarks
Microwave-assisted synthesis63–9910–30 minutesHigh efficiency and yield
Heterogeneous catalysts75–96VariableEasy separation and catalyst recovery
Conventional heating45–79Several hoursLonger reaction times

Case Studies

  • Antimalarial Research : A study conducted on a series of tetrazole derivatives demonstrated their effectiveness against drug-resistant strains of malaria. The compounds were shown to inhibit hemozoin formation in P. falciparum, similar to established antimalarials like chloroquine .
  • Antimicrobial Evaluation : A comprehensive evaluation of various 5-substituted tetrazoles revealed their potential as broad-spectrum antimicrobial agents. The study highlighted the importance of structural modifications in enhancing bioactivity against specific bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, it interacts with biological targets such as enzymes and receptors, leading to antimicrobial and antifungal effects . The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related heterocyclic amines, focusing on ring systems (tetrazole, triazole, thiazole), substituents, and bioactivity. Key analogues include:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Biological Activity Reference
1-(2-Methyl-2H-tetrazol-5-yl)methanamine C₃H₇N₅ 113.12 g/mol Tetrazole 2-methyl, 5-methanamine Antimicrobial intermediate
1-(2-Ethyl-1,2,4-triazol-3-yl)ethanamine C₅H₁₀N₄ 126.16 g/mol 1,2,4-Triazole 2-ethyl, 3-ethylamine Not reported
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine C₅H₁₀N₄ 126.16 g/mol 1,2,4-Triazole 3-methyl, 5-ethylamine Not reported
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine C₇H₁₂N₂S 156.25 g/mol Thiazole 4-ethyl, 2-methyl, 5-methanamine Irritant (safety data)

Key Observations :

  • Tetrazole vs. Triazole/Thiazole : The tetrazole core in this compound offers higher nitrogen content and metabolic stability compared to triazoles and thiazoles, which may enhance its pharmacokinetic profile in drug design .
  • Substituent Effects : Methyl and ethyl groups at specific positions influence lipophilicity and steric hindrance. For example, the 2-methyl group on the tetrazole ring may reduce enzymatic degradation compared to unsubstituted analogues .

Biological Activity

1-(2-Methyl-2H-tetrazol-5-yl)methanamine, a nitrogen-containing heterocyclic compound, features a tetrazole ring that is integral to its chemical properties and biological activities. This compound, with the molecular formula C₃H₇N₅, has gained attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound includes a five-membered tetrazole ring with four nitrogen atoms and one carbon atom, contributing to its stability and ability to form hydrogen bonds. These characteristics are essential for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Tetrazoles are often associated with enhanced antimicrobial properties. Studies have shown that modifications in the tetrazole structure can lead to increased efficacy against various pathogens.
  • Angiotensin II Receptor Antagonism : Related compounds have been studied for their potential as angiotensin II receptor blockers (ARBs), which are crucial in managing hypertension. For instance, derivatives of tetrazole have demonstrated significant antihypertensive effects in animal models .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Multicomponent Reactions : A one-pot six-component reaction has been reported for synthesizing related tetrazole compounds, showcasing the versatility of tetrazole chemistry .
  • Conventional Synthetic Routes : Traditional methods involve the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions to yield the desired tetrazole structure.

Case Studies and Research Findings

Several studies highlight the biological activity of tetrazole derivatives:

  • Antihypertensive Activity : A study on ester derivatives of tetrazoles showed promising results in lowering blood pressure compared to parent compounds, indicating potential applications in cardiovascular therapies .
    CompoundBlood Pressure ReductionGastrointestinal Absorption
    AV3SignificantLow
    AV9HighHigh
  • Cell Proliferation Inhibition : Research involving MCF-7 breast cancer cells demonstrated that certain tetrazole derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications on the tetrazole ring can significantly influence biological activity:

Compound NameStructure FeaturesUnique Aspects
5-Aryl-1H-tetrazolesAryl substituents on the tetrazoleEnhanced biological activity
1-(4-Chlorophenyl)-2H-tetrazoleChlorophenyl substitutionPotentially higher antimicrobial activity
5-(Phenyl)-1H-tetrazolePhenyl group at position 5Known for anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methyl-2H-tetrazol-5-yl)methanamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via cycloaddition reactions between nitriles and azides, followed by alkylation to introduce the methyl group at the tetrazole N2 position. Optimization can involve adjusting reaction temperatures (80–100°C) and using catalysts like ammonium chloride to enhance yield. Reaction progress should be monitored via TLC or GC-MS to ensure completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the primary amine .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) can confirm the methyl group (δ ~3.8 ppm, singlet) and methanamine protons (δ ~2.9 ppm, broad). ¹³C NMR identifies the tetrazole ring carbons (δ ~150–160 ppm).
  • GC-MS : Used to verify molecular ion peaks (m/z ~155 for [M+H]⁺) and fragmentation patterns. A DB-5MS column with helium carrier gas (1.2 mL/min) and a temperature gradient (50°C to 280°C at 10°C/min) is effective .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve impurities, with UV detection at 210–220 nm .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store in airtight containers at 2–8°C. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Safety protocols align with GHS hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed with SHELXT for structure solution and SHELXL for refinement. Key steps:

  • Data Integration : Use SAINT or similar software.
  • Structure Solution : Direct methods in SHELXT to locate heavy atoms.
  • Refinement : Full-matrix least-squares refinement in SHELXL, with anisotropic displacement parameters for non-H atoms. The tetrazole ring geometry (bond lengths ~1.30–1.35 Å) and amine group orientation are critical validation points .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. GC-MS) for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to confirm substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion identification (e.g., m/z 155.0932 for C₅H₁₀N₅).
  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to verify connectivity. Contradictions may arise from solvent impurities or tautomerism; deuterated solvents and pH control (e.g., D₂O addition) mitigate these .

Q. What strategies optimize HPLC parameters for assessing purity in pharmaceutical-grade samples?

  • Methodological Answer :

  • Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) for high resolution.
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Flow Rate : 1.0 mL/min with UV detection at 214 nm.
  • Validation : Perform spike-and-recovery tests with known impurities (e.g., unreacted tetrazole precursors) to confirm method robustness .

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the methanamine or tetrazole positions (e.g., halogenation, alkylation) to test bioactivity changes.
  • Assays : Use enzyme inhibition assays (e.g., angiotensin-converting enzyme) or receptor-binding studies (radioligand displacement) to quantify potency.
  • Computational Modeling : Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities. SAR trends in related compounds (e.g., indazole-methanamine derivatives) suggest the tetrazole group enhances hydrogen-bonding interactions .

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